molecular formula C6H4BrN3 B6358697 2-Bromo-3H-imidazo[4,5-c]pyridine CAS No. 1557344-85-0

2-Bromo-3H-imidazo[4,5-c]pyridine

Cat. No.: B6358697
CAS No.: 1557344-85-0
M. Wt: 198.02 g/mol
InChI Key: KIQLJTDBXNRPRC-UHFFFAOYSA-N
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Description

2-Bromo-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.95886 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQLJTDBXNRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Imidazo 4,5 C Pyridine Core: a Privileged Scaffold in Chemical Research

The imidazo[4,5-c]pyridine nucleus, an isomeric form of imidazopyridine, is a fused heterocyclic system comprising a pyridine (B92270) ring and an imidazole (B134444) ring. nih.gov Its significance in contemporary research, particularly in medicinal chemistry, stems from its structural analogy to endogenous purines, the fundamental building blocks of DNA and RNA. irb.hr This resemblance allows imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological targets, often by mimicking the natural purine (B94841) ligands. irb.hr

The versatile biological profile of this scaffold is a major driver of its investigation. Researchers have successfully developed imidazo[4,5-c]pyridine-based compounds with a broad spectrum of pharmacological activities. These include potential treatments for cancer, inflammation, and diseases of the central nervous system. irb.hrontosight.ai For instance, certain derivatives have been identified as GABAA receptor agonists, highlighting their potential in neurology. nih.gov Furthermore, the core has been integrated into molecules designed as antiviral agents and inhibitors of the Maillard reaction, which is implicated in chronic diseases. nih.gov The demonstrated and potential therapeutic relevance of this heterocyclic system has cemented its status as a cornerstone in the design and synthesis of novel bioactive agents. irb.hr

The Strategic Role of Bromination at the C2 Position

The introduction of a bromine atom at the C2 position of the imidazo[4,5-c]pyridine ring is a deliberate and strategic synthetic maneuver. In heterocyclic chemistry, halogenation is a fundamental tool for modifying the electronic properties of a ring and for creating a reactive handle for subsequent chemical transformations. The C2 position of five-membered heterocyclic rings like imidazole (B134444) is often susceptible to electrophilic substitution. libretexts.org

The rationale for placing a bromine atom at this specific location is twofold:

Modulation of Reactivity: As an electron-withdrawing group, bromine reduces the electron density of the heterocyclic ring system. This deactivation can be useful in controlling the regioselectivity of subsequent reactions, preventing unwanted side reactions at other positions. youtube.com

Synthetic Versatility: The carbon-bromine bond at the C2 position serves as a versatile functional group for further molecular elaboration. Bromine is an excellent leaving group in nucleophilic substitution reactions and, more importantly, is a key participant in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of various alkyl, aryl, and other substituents, enabling the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery screening. eurjchem.commdpi.com

The synthesis of bromo-substituted heterocycles is a well-established field. For example, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) via a diazotization reaction in the presence of hydrogen bromide and sodium nitrite. google.com This strategic placement of a bromine atom transforms the simple heterocyclic core into a powerful building block for diversity-oriented synthesis. acs.org

Research Trajectories and Applications of 2 Bromo 3h Imidazo 4,5 C Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a paramount tool for the detailed structural analysis of this compound analogues in solution. This non-destructive technique provides a wealth of information regarding the molecular framework, including the connectivity of atoms and their spatial relationships.

Unidimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

Unidimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural assessment of this compound analogues. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering crucial clues about the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectra of imidazo[4,5-c]pyridine derivatives, the aromatic protons typically resonate in the downfield region, a consequence of the deshielding effect of the aromatic ring current. For instance, in a study of 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the aromatic protons appeared as doublets of doublets at δ 8.34, 8.05, and 7.28 ppm. irb.hr The chemical shifts and coupling constants of these protons provide information about their relative positions on the pyridine (B92270) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atoms of the imidazo[4,5-c]pyridine core exhibit characteristic chemical shifts. For example, in 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the carbon signals were observed at δ 148.10, 147.50, 143.53, 133.81, 126.66, 118.25, and 115.84 ppm. irb.hr The position of substituents on the heterocyclic system can significantly influence these chemical shifts.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for probing the nitrogen atoms within the imidazo[4,5-c]pyridine ring system. japsonline.com The chemical shifts of the pyridine and imidazole (B134444) nitrogens are sensitive to tautomerism and protonation states. ipb.ptresearchgate.net For instance, in a study of proton pump inhibitors containing a pyridine moiety, the ¹⁵N chemical shift of the pyridine nitrogen showed a strong correlation with protein binding. japsonline.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazo[4,5-c]pyridine Analogues

Compound/AnalogueSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d₆8.34 (dd), 8.05 (dd), 7.28 (dd), 4.58 (s), 3.75 (s)148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95 irb.hr
2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-olDMSO-d₆9.91 (s), 8.55 (s), 8.44 (dd), 8.13 (dd), 7.38 (m), 7.20 (m)154.16, 147.41, 144.19, 134.29, 127.03, 121.59, 119.05, 118.52, 118.29, 117.30, 113.20, 99.49, 29.66 irb.hr
3-amino-N-methylpyridin-2-amineDMSO-d₆7.38 (dd), 6.65 (dd), 6.32 (dd), 5.54 (d), 4.59 (s), 2.81 (d)148.58, 134.97, 130.25, 117.04, 111.99, 28.10 irb.hr

Bidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Bidimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound analogues and establishing detailed structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. youtube.comsdsu.eduyoutube.comwalisongo.ac.id By tracing the correlations in a COSY spectrum, it is possible to map out the spin systems within the molecule, such as the protons on the pyridine ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, an HSQC experiment would show a cross-peak between a specific proton and the carbon to which it is attached. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is invaluable for determining the stereochemistry and conformation of flexible parts of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound analogues. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. mdpi.com For this compound analogues, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. rsc.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer significant structural insights. mdpi.comnih.gov The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks in the mass spectrum, confirming the presence of a bromine atom in the molecule. miamioh.edu The fragmentation of the imidazo[4,5-c]pyridine core can also provide information about the position of substituents. For instance, the homolytic cleavage of a C-O bond at the 3-position of the imidazo[1,2-a]pyridine (B132010) ring has been identified as a characteristic fragmentation pathway. nih.gov

Interactive Data Table: Mass Spectrometry Data for a Representative Imidazo[4,5-c]pyridine Analogue

Ionm/z (calculated)m/z (found)TechniqueReference
[M+H]⁺268.0717268.0722HRMS (ESI) rsc.org
[M+H]⁺237.1022237.1034HRMS (ESI) rsc.org

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of a this compound analogue will exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key vibrational modes to expect include:

N-H stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the N-H bond in the imidazole ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations within the fused aromatic ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info

While IR spectroscopy may not provide the detailed structural connectivity of NMR, it serves as a quick and valuable tool for confirming the presence of key functional groups and for monitoring the progress of chemical reactions. uobasrah.edu.iq

Interactive Data Table: Characteristic IR Absorption Bands for a Bromo-substituted Pyridine Derivative

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
C-H (aromatic)~3000-3100Stretching chemicalbook.com
C=N, C=C~1400-1600Stretching chemicalbook.com
C-Br~500-750Stretching docbrown.info

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com These interactions are crucial for understanding the physical properties of the compound, including its melting point and solubility. For example, in the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, C—H⋯π(ring) interactions were observed to form stacks of molecules. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of synthesized this compound analogues. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer, the purity of a sample can be accurately determined.

Computational and Theoretical Investigations of 2 Bromo 3h Imidazo 4,5 C Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights that are complementary to experimental data. For imidazo[4,5-c]pyridine derivatives and related heterocyclic systems, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G++(d,p), are instrumental in understanding their fundamental chemical nature. acs.orguctm.edu

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT studies on related imidazopyridine isomers provide insight into these properties. For instance, calculations on 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives have determined their HOMO-LUMO energy gaps. uctm.edu Similarly, quantum computational studies on imidazo[1,2-a]pyridine (B132010) derivatives have used FMO analysis to evaluate the chemical reactivity of various substituted compounds. acs.org These analyses help identify which derivatives are more likely to participate in chemical reactions.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electrophilicity index (ω), further quantify the reactivity. A higher HOMO energy corresponds to a better electron donor, while a lower LUMO energy signifies a better electron acceptor.

Table 1: Examples of Calculated Frontier Orbital Energies and Energy Gaps for Related Imidazopyridine Derivatives

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6–311G(d,p)Not ReportedNot Reported2.3591 acs.org (from related publication)
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineB3LYP/6–311G(d,p)Not ReportedNot ReportedNot Reported in Abstract nih.gov (from related publication)
Various imidazo[1,2-a]pyridine derivativesB3LYP/6-311G++(d,p)Investigated to determine chemical reactivity acs.org

The imidazo[4,5-c]pyridine scaffold can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the imidazole (B134444) ring. For the parent compound, the main tautomers are the 1H-, 3H-, and the 5H- (or N-pyrrolic) forms. The relative stability of these tautomers is crucial as it dictates the molecule's structure, reactivity, and interaction with biological targets.

Computational studies can predict the relative energies of these tautomers, thereby determining the most stable isomer in the gas phase or in solution. For instance, in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, some products were isolated as an unseparable mixture of tautomers, highlighting the small energy difference that can exist between isomeric forms. mdpi.com DFT calculations are essential to quantify these energy differences and understand how substituents and environmental factors (like solvents) influence the tautomeric equilibrium.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas (negative potential) indicate regions rich in electrons, which are susceptible to electrophilic attack, while blue areas (positive potential) denote electron-deficient regions, prone to nucleophilic attack.

For 2-Bromo-3H-imidazo[4,5-c]pyridine, MEP analysis would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole rings due to their high electronegativity and the presence of lone pairs. These sites represent likely points for hydrogen bonding and coordination to metal ions. The hydrogen atom on the imidazole nitrogen and the carbon attached to the bromine would exhibit positive potential, indicating them as sites for nucleophilic attack. DFT studies on related imidazo[1,2-a]pyridines have used MEP analysis to identify the nucleophilic sites, confirming that the nitrogen and oxygen atoms are the primary centers for such interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. It is a cornerstone of structure-based drug design, used to screen virtual libraries and to understand the molecular basis of a ligand's activity.

Derivatives of the imidazo[4,5-c]pyridine scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. In one notable study, a series of 3H-imidazo[4,5-c]pyridine derivatives were designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov Docking simulations revealed the potential binding mechanism, identifying key hydrogen bonds and hydrophobic interactions between the inhibitors and the active site of CDK2. nih.gov

Similarly, docking studies on the related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine cores have identified potential inhibitors for targets such as lumazine (B192210) synthase and microtubule affinity regulating kinase 4 (MARK4). nih.govnih.gov These studies help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors.

Table 2: Summary of Molecular Docking Studies on Imidazo[4,5-c]pyridine and Related Derivatives

ScaffoldTarget ProteinKey FindingsReference
3H-Imidazo[4,5-c]pyridineCDK2Identified key interactions for potent inhibition (IC50 = 21 nM for best compound). The pyridin-3-ylmethyl moiety was highlighted as an important pharmacophore. nih.gov
Imidazo[4,5-b]pyridineLumazine Synthase (M. tuberculosis)Docking suggested H-bonding, hydrophobic, and aromatic interactions stabilize the enzyme-inhibitor complex. nih.gov
Imidazo[1,2-a]pyridineOxidoreductaseDocking evaluated binding affinity for a key enzyme in breast cancer progression, with the best compound showing a binding energy of -9.207 kcal/mol. researchgate.net
Imidazo[1,2-a]pyridineMARK4Designed compounds showed inhibitory potential, and docking was used to understand the mechanism of action. nih.gov
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (SFKs)New derivatives were identified as inhibitors for SFKs, which are targets for glioblastoma treatment. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the dynamics of the complex.

For the potent 3H-imidazo[4,5-c]pyridine-based CDK2 inhibitor, molecular dynamics studies were performed to confirm the stability of the docked pose and to analyze the key interactions over time. nih.gov Such simulations can reveal subtle conformational changes and the role of solvent molecules, which are often missed in static docking studies. By observing the ligand's behavior in the binding pocket over several nanoseconds, researchers can gain greater confidence in the predicted binding mode and the importance of specific interactions, which is crucial for lead optimization. nih.gov

In Silico Screening and Predictive Modeling for Chemical Space Exploration

The imidazo[4,5-c]pyridine scaffold serves as a template for the design of vast virtual libraries of compounds. In silico screening involves computationally evaluating these large libraries against a biological target to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This approach significantly accelerates the drug discovery process.

Studies on related imidazopyridines have employed virtual screening to identify compounds with potential drug-like properties. acs.org This process often begins with filtering based on physicochemical properties, such as Lipinski's "rule of five," to ensure oral bioavailability. Subsequently, high-throughput docking is used to score and rank the compounds based on their predicted affinity for the target. acs.orgchemmethod.com This combination of predictive modeling and computational screening allows for the efficient exploration of the chemical space around the this compound core, facilitating the discovery of new derivatives with desired biological activities.

Reactivity Profiles and Transformational Chemistry of C2 Brominated Imidazo 4,5 C Pyridines

Catalytic Reactivity at the C2-Bromine Center in Cross-Coupling Reactions

The bromine atom at the C2 position of the imidazo[4,5-c]pyridine ring is a key functional handle for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions. dipc.org This C(sp²)-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. unm.edu The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl or vinyl-substituted imidazopyridines by coupling the C2-bromo center with organoboron reagents, such as boronic acids or esters. rsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. rsc.org The choice of ligands on the palladium catalyst is crucial, with bulky, electron-rich phosphine (B1218219) ligands often employed to enhance catalytic activity, especially for challenging heterocyclic substrates. nih.gov For instance, catalysts composed of Pd and dialkylbiphenylphosphino ligands have shown high efficacy in coupling aminoheteroaryl halides, a class of compounds structurally related to 2-bromo-3H-imidazo[4,5-c]pyridine. nih.gov These reactions tolerate a wide range of functional groups on the boronic acid partner, enabling the synthesis of diverse derivatives. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the C2-bromo derivative with a terminal alkyne. mdpi.com This reaction is generally co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. mdpi.comresearchgate.net The mild reaction conditions, frequently at room temperature, make it suitable for the synthesis of complex molecules. mdpi.com The reactivity of the aryl halide is a key factor, with the C-Br bond being readily activated for this transformation. rsc.org Copper-free Sonogashira variants have also been developed, expanding the reaction's scope and applicability. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C2-bromo center with an alkene to form a C2-alkenylated imidazopyridine. nih.gov This process also operates via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. sigmaaldrich.com The reaction typically requires a base and can be performed with various palladium sources and phosphine ligands. nih.gov The Heck reaction is particularly useful for creating extended conjugated systems and has been applied to various dibrominated pyridines, demonstrating its feasibility on pyridine-based scaffolds. acs.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to related bromo-heterocyclic substrates.

ReactionCatalyst SystemCoupling PartnerBaseSolventTypical ConditionsReference
Suzuki-MiyauraPd(OAc)₂, Phosphine Ligand (e.g., SPhos)Aryl/Heteroaryl Boronic AcidK₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-120 °C libretexts.orgacsgcipr.org
SonogashiraPd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃N or DiethylamineDMF or THF/Et₃NRoom Temp. to 100 °C mdpi.comrsc.org
HeckPd(OAc)₂ or Pd₂(dba)₃, P(o-tolyl)₃Alkene (e.g., Styrene, Acrylate)Et₃N or NaOAcDMF or Acetonitrile100-140 °C nih.govacs.org

Regioselective Transformations and Functionalization of the Imidazo[4,5-c]pyridine Scaffold

Beyond the direct transformation of the C2-bromo group, its presence influences the regioselectivity of other functionalization reactions on the imidazo[4,5-c]pyridine scaffold. The fused ring system contains several potential reaction sites, including the pyrrolic nitrogen (N3) and various C-H bonds on the pyridine (B92270) ring.

One of the most common regioselective transformations is N-alkylation at the imidazole (B134444) ring. With the C2-position blocked by the bromine atom, alkylation reactions with alkyl halides in the presence of a base (e.g., potassium carbonate in DMF) can be directed to one of the ring nitrogens. Studies on the closely related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that functionalization occurs at the N3 position. youtube.com This regioselectivity is a critical aspect in the synthesis of derivatives, as the position of the substituent can significantly impact the molecule's biological activity. nih.gov

The electronic properties of the C2-bromo substituent also affect the reactivity of the C-H bonds on the pyridine portion of the scaffold. Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores. wikipedia.org While the C2-position is occupied, the bromine atom, being an electron-withdrawing group, can influence the acidity and reactivity of the remaining C-H protons, potentially directing metallation or radical substitution reactions to specific sites. acs.org For instance, radical functionalization has emerged as a key method for derivatizing imidazopyridine cores, often with specific regiochemical outcomes dictated by the electronic landscape of the starting material. acs.org

Cycloaddition and Annulation Reactions Involving the Fused Heterocyclic System

The imidazo[4,5-c]pyridine core can participate in cycloaddition and annulation reactions to build more complex, polycyclic architectures. These reactions can involve either the imidazole or the pyridine portion of the fused system acting as a diene or dienophile.

Diels-Alder and Related Reactions: The pyridine ring, while generally an electron-deficient diene, can undergo inverse-electron-demand Diels-Alder reactions. wikipedia.org More commonly, vinyl-substituted imidazopyridines, which can be synthesized from the 2-bromo derivative via Heck or Suzuki coupling, can act as dienes in normal-demand Diels-Alder reactions. researchgate.net For example, 4-vinylimidazoles have been shown to participate in [4+2] cycloadditions with dienophiles. researchgate.net Annulation reactions, where a new ring is fused to the existing scaffold, can also be achieved. This can occur through tandem processes, such as a Heck reaction followed by an intramolecular cyclization. acs.org Computational and experimental studies on the isomeric imidazo[1,2-a]pyridines have shown they can undergo [8π+2π] cycloadditions with benzynes, leading to complex tetracyclic systems. dipc.org

While specific examples involving this compound are not extensively documented, the general reactivity patterns of related N-heterocycles suggest its potential as a substrate in such transformations, either directly or after conversion of the bromo group into a more suitable functionality for cycloaddition.

Biological Research Applications and Mechanistic Studies of Imidazo 4,5 C Pyridine Derivatives

Receptor Binding Interactions and Pharmacological Modulations

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. wikipedia.org They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters. wikipedia.org The inhibition of BET proteins has emerged as a promising therapeutic strategy, particularly in oncology. wikipedia.orgnih.gov

BET inhibitors function by competitively binding to the bromodomains of BET proteins, which prevents their interaction with acetylated histones and transcription factors. wikipedia.org This disruption can lead to the downregulation of key oncogenes, such as MYC, and induce cell cycle arrest and apoptosis in cancer cells. researchgate.net While many pan-BET inhibitors have been developed, research is ongoing to create inhibitors with greater selectivity for individual BET family members or specific bromodomains (BD1 and BD2) to potentially enhance efficacy and reduce off-target effects. wikipedia.orgnih.gov The development of dual-target inhibitors that simultaneously modulate BET proteins and other cancer-related targets is also an active area of investigation to overcome drug resistance. nih.gov

Mechanistic Investigations of Cellular Responses

The diverse biological effects of imidazo[4,5-c]pyridine derivatives stem from their ability to modulate various cellular pathways. nih.gov

Antiproliferative Activity and Cell Cycle Perturbation Mechanisms

Numerous studies have demonstrated the antiproliferative activity of imidazo[4,5-c]pyridine derivatives against a range of human cancer cell lines. nih.govnih.gov For instance, certain 2,6-diphenyl substituted imidazo[4,5-b]pyridines have shown pronounced antiproliferative effects, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov One of the most active compounds in a particular study, a N-methyl derivative, was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that involves perturbation of cell division. nih.gov

The antiproliferative mechanism of some imidazo[4,5-b]pyridine-derived acrylonitriles has been linked to the inhibition of tubulin polymerization, a critical process for cell division. mdpi.com Furthermore, some imidazo[4,5-c]pyridine derivatives have been identified as inhibitors of Src family kinases (SFKs), which are often overactive in glioblastoma and regulate cancer cell proliferation. nih.gov

Compound Type Mechanism of Action Effect Reference
N-methyl substituted imidazo[4,5-b]pyridineG2/M cell cycle arrestAntiproliferative nih.gov
Imidazo[4,5-b]pyridine-derived acrylonitrilesTubulin polymerization inhibitionAntiproliferative, inhibits cell migration mdpi.com
Imidazo[4,5-c]pyridin-2-one derivativesSrc family kinase (SFK) inhibitionAntiproliferative in glioblastoma cells nih.gov

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

Imidazo[4,5-c]pyridine derivatives have also been investigated for their antimicrobial properties. nih.gov One potential target for antifungal derivatives is glucosamine-6-phosphate synthase, an enzyme essential for the synthesis of the fungal cell wall. nih.gov Certain imidazo[4,5-c]pyridine derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govresearchgate.net For example, some synthesized compounds displayed significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans with low minimum inhibitory concentration (MIC) values. nih.gov

The antibacterial mechanism of some imidazopyridine derivatives has been linked to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov

Pathogen Type Potential Molecular Target Compound Class Reference
FungiGlucosamine-6-phosphate synthaseImidazo[4,5-c]pyridine derivatives nih.gov
BacteriaDNA gyrase and topoisomerase IVImidazopyridine derivatives nih.gov

Antiviral Mechanisms of Action

The structural similarity of imidazo[4,5-c]pyridines to purines makes them promising candidates for the development of antiviral agents. mdpi.comwipo.int Researchers have explored their activity against a variety of viruses. For instance, certain imidazo[4,5-c]pyridine derivatives have been developed and tested for their ability to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV), a surrogate for the hepatitis C virus. nih.gov The mechanism of action for some of these compounds involves the inhibition of the viral RNA-dependent RNA polymerase. nih.gov

Other studies have focused on the anti-HIV activity of imidazopyridine derivatives. Some Schiff base derivatives of imidazo[1,2-a]pyridine (B132010) have shown activity against both HIV-1 and HIV-2. rsc.org Additionally, a series of 2-aminoalkylsubstituted imidazo[4,5-b]pyridines demonstrated promising activity against the hepatitis B virus (HBV) by reducing viral DNA and RNA levels. nih.gov

Virus Potential Molecular Target Compound Class Reference
Bovine Viral Diarrhea Virus (BVDV)RNA-dependent RNA polymeraseImidazo[4,5-c]pyridines nih.gov
Human Immunodeficiency Virus (HIV)Reverse TranscriptaseImidazo[1,2-a]pyridine-Schiff bases rsc.org
Hepatitis B Virus (HBV)Viral replication (rcDNA, cccDNA, pgRNA)2-aminoalkylsubstituted imidazo[4,5-b]pyridines nih.gov

Molecular Pathways of Anti-inflammatory Modulations

Imidazo[4,5-c]pyridine derivatives have demonstrated anti-inflammatory properties through the modulation of key signaling pathways. mdpi.com For example, some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov These compounds were found to downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The mechanism often involves the inhibition of the NF-κB pathway, a critical regulator of inflammation. nih.gov Some derivatives have been observed to interact with the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. nih.gov These studies involve systematically modifying the chemical structure of the core scaffold and evaluating how these changes affect the compound's interaction with its biological target.

For antiproliferative activity, SAR studies on 2,6-diphenyl substituted imidazo[4,5-b]pyridines revealed that the presence of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus and a hydroxyl group on the phenyl ring generally enhanced activity. nih.gov Conversely, methoxy-substituted derivatives tended to show lower activity. nih.gov In another study, the substitution of the pyridine (B92270) nucleus with a bromine atom was found to markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines. mdpi.com

In the context of antimicrobial activity, SAR studies of some 1,3,4-thiadiazole (B1197879) derivatives linked to a phenyl group showed that the presence of a bromine substituent at the C-4 position of the phenyl ring led to increased antimicrobial activity. mdpi.com

For antiviral activity, modifications to imidazo[4,5-c]pyridines have shown that the presence of large substituents on the benzyl (B1604629) group can reduce activity against BVDV. nih.gov

These SAR studies provide valuable insights for the rational design of more potent and selective imidazo[4,5-c]pyridine-based therapeutic agents. nih.govacs.org

Advanced Material Science and Chemical Biology Applications of Imidazo 4,5 C Pyridine Analogues

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

While direct studies on the optoelectronic properties of 2-Bromo-3H-imidazo[4,5-c]pyridine are not extensively documented, the broader class of imidazopyridines is recognized for its potential in optoelectronics. nih.gov The fused aromatic system provides a rigid and planar structure that can facilitate electron transport and emissive properties, which are crucial for applications in Organic Light-Emitting Diodes (OLEDs).

Research into related imidazopyridine isomers has demonstrated their utility in the development of emissive materials. For instance, iridium(III) complexes incorporating imidazo[4,5-b]pyrazin-2-ylidene chelates, a structurally similar scaffold, have been synthesized and shown to be effective blue and green phosphors for solution-processed OLEDs. nih.gov These complexes exhibit high photoluminescent quantum yields, with some achieving up to 81%. nih.gov One such device employing a functionalized imidazo[4,5-b]pyrazin-2-ylidene derivative as a dopant displayed electrophosphorescence at 474 nm with a maximum external quantum efficiency (EQE) of 5.1%. nih.gov Furthermore, when used as an assistant sensitizer (B1316253) in a hyper-OLED, the EQE was boosted to 17.4% with a narrowband emission centered at 485 nm. nih.gov

The development of such materials often involves the strategic functionalization of a core heterocyclic structure. The 2-bromo position on the imidazo[4,5-c]pyridine ring serves as a key handle for introducing various substituents through cross-coupling reactions, allowing for the synthesis of a library of compounds with tailored electronic and photophysical properties suitable for OLED applications. mdpi.com The general interest in imidazo[1,5-a]pyridine (B1214698) derivatives for optoelectronic devices further underscores the potential of the imidazo[4,5-c]pyridine scaffold in this field. researchgate.net

Table 1: Performance of an OLED Device Using an Imidazo[4,5-b]pyrazin-2-ylidene-Based Iridium(III) Complex

Device Type Dopant/Sensitizer Emission Peak (nm) Max. EQE (%)
Electrophosphorescent OLED f-t2empz (20 wt%) 474 5.1
Hyper-OLED f-t2empz (10 wt%) 485 17.4

Data sourced from a study on blue emissive iridium(III) phosphors for solution-processed OLEDs. nih.gov

Development of Fluorescent Probes for Cellular Imaging and Biological Systems

The inherent fluorescence of the imidazopyridine scaffold has been widely exploited in the design of fluorescent probes for cellular imaging and the detection of biologically relevant species. nih.gov The photophysical properties of these probes can be modulated by introducing different functional groups, often via a precursor like this compound.

Derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) have been successfully developed as fluorescent probes for detecting metal ions such as Hg²⁺ and Fe³⁺. rsc.orgrsc.org For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a "naked-eye" fluorescent probe for Hg²⁺. rsc.org This probe demonstrated high selectivity and was effective over a broad pH range (5.0–11.0). rsc.org Importantly, its low cytotoxicity allowed for the successful imaging of Hg²⁺ in living HeLa cells. rsc.org

Another study detailed a fused imidazo[1,2-a]pyridine-based sensor that exhibited sensitive and selective fluorescence for both Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off'). rsc.org The limits of detection for this probe were impressively low, at 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺, and it was also capable of detecting these ions within HeLa cells. rsc.org

More recently, an aggregation-induced emission (AIE) fluorescent probe based on imidazo[1,2-a]pyridine was synthesized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress. mdpi.com This probe, featuring a boronate ester moiety, showed a "turn-on" fluorescence response in the presence of H₂O₂, enabling the long-term tracking of H₂O₂ in living A549 cells. mdpi.com The development of such probes highlights the potential of the broader imidazopyridine class, including derivatives of imidazo[4,5-c]pyridine, in creating sophisticated tools for bioimaging. nih.gov

Table 2: Characteristics of Imidazopyridine-Based Fluorescent Probes

Probe Type Target Analyte Key Feature Application
Imidazo[1,2-a]pyridine-xanthene Hg²⁺ Naked-eye detection, wide pH range Cellular imaging in HeLa cells
Fused imidazo[1,2-a]pyridine Fe³⁺ / Hg²⁺ Dual 'turn-on'/'turn-off' sensing In vitro and cellular detection
Imidazo[1,2-a]pyridine-AIE H₂O₂ Aggregation-induced emission Long-term tracking in A549 cells

Data compiled from studies on imidazopyridine-based fluorescent probes. rsc.orgrsc.orgmdpi.com

Chelation Chemistry and Ligand Design for Transition Metal Complexes

The imidazo[4,5-c]pyridine scaffold contains multiple nitrogen atoms that can act as coordination sites for transition metals, making it an attractive building block for the design of novel ligands and metal complexes. wikipedia.orgwikipedia.org The coordination chemistry of the closely related imidazo[4,5-b]pyridine derivatives has been investigated, providing insights into the potential of the imidazo[4,5-c]pyridine system. nih.gov

Studies on tetracyclic molecules based on the imidazo[4,5-b]pyridine core have explored their affinities for biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). nih.gov These investigations, combining electrospray ionization mass spectrometry and density functional theory (DFT) calculations, revealed that the imidazole (B134444) nitrogen is a primary binding site. nih.gov The electronic properties of the ligand, influenced by various substituents, were found to modulate the binding strength to the metal ions. nih.gov

The synthesis of metal complexes often utilizes halogenated precursors to introduce the desired ligand structure. For instance, palladium(II) and platinum(II) complexes have been synthesized with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands, which act as N,N-bidentate chelators. nanobioletters.com The 2-bromo- derivative of 3H-imidazo[4,5-c]pyridine provides a convenient starting point for synthesizing a variety of substituted ligands for creating novel transition metal complexes with potentially interesting catalytic or biological properties. The ability to form stable complexes with metals like palladium and copper is also relevant for catalytic applications, such as in cross-coupling reactions for further functionalization of the imidazopyridine core. nih.gov

Utilization as Chemical Biology Tools for Pathway Elucidation

The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them valuable scaffolds for the development of chemical biology tools to probe and elucidate biological pathways. mdpi.com By interacting with enzymes and receptors that normally bind purines, these compounds can act as inhibitors or modulators, helping to unravel complex cellular processes.

A notable example is the development of imidazo[4,5-c]pyridine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP). mdpi.com PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. One study reported a series of imidazo[4,5-c]pyridines with potent PARP inhibitory activity, with the most active compound demonstrating an IC₅₀ value of 8.6 nM. mdpi.com Such inhibitors can be used as chemical probes to study the role of PARP in various cellular contexts and to validate it as a therapeutic target.

Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are often dysregulated in cancers like glioblastoma. nih.gov These compounds provide a starting point for developing more selective and potent probes to investigate the intricate signaling networks governed by SFKs. The synthesis of these and other biologically active imidazo[4,5-c]pyridines often relies on the functionalization of a core scaffold, where a precursor like this compound would be a logical starting material for introducing the necessary chemical diversity. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
f-t2empz
Imidazo[1,2-a]pyridine-functionalized xanthene dye
Fused imidazo[1,2-a]pyridine-based sensor
Imidazo[1,2-a]pyridine-AIE probe
3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine

Future Directions and Emerging Research Areas for 2 Bromo 3h Imidazo 4,5 C Pyridine

Design and Synthesis of Highly Complex and Multifunctional Architectures

The presence of a bromine atom on the imidazole (B134444) ring of 2-Bromo-3H-imidazo[4,5-c]pyridine offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular designs. Future synthetic endeavors will likely focus on leveraging this reactivity to build highly complex and multifunctional architectures.

The development of novel synthetic methodologies will be crucial. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be employed to introduce a wide array of substituents at the 2-position. nih.gov These reactions would allow for the creation of libraries of derivatives with diverse functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups.

Furthermore, the imidazo[4,5-c]pyridine core can be elaborated into more complex polycyclic systems. irb.hr Tandem reactions and multi-component reactions are expected to be explored to efficiently construct tetracyclic or even more complex frameworks. nih.gov These advanced synthetic strategies could lead to the development of molecules with precisely defined three-dimensional structures, which are often essential for high-affinity interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel compounds derived from this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates for synthesis and testing.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using existing data on imidazopyridine derivatives to forecast the biological activity of new virtual compounds. nih.gov This in silico screening approach can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Moreover, generative AI models can be trained to design novel imidazo[4,5-c]pyridine derivatives with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. These models can explore a vast chemical space and propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.

Exploration of Novel and Underexplored Biological Targets and Pathways

While imidazopyridine derivatives have been investigated for their activity against various biological targets, there remains a vast landscape of unexplored proteins and signaling pathways where this compound analogs could exhibit therapeutic potential. mdpi.comnih.govontosight.ai

Future research will likely focus on screening libraries of this compound derivatives against a broader range of biological targets. This could include kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory diseases. nih.govacs.org The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines suggests that these compounds may interact with a wide variety of purinergic receptors and enzymes. mdpi.com

Furthermore, the exploration of novel therapeutic areas is a promising avenue. For instance, the potential of imidazo[4,5-c]pyridine derivatives as antiviral, antifungal, or antiparasitic agents warrants further investigation. nih.gov The identification of new biological targets and pathways will open up new avenues for the development of first-in-class therapeutics.

Advanced Spectroscopic Characterization of Dynamic Processes and Molecular Interactions

A deeper understanding of the dynamic processes and molecular interactions of this compound and its derivatives is crucial for optimizing their properties. Advanced spectroscopic techniques will play a pivotal role in elucidating these intricate details.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can provide detailed information about the conformation and dynamics of these molecules in solution. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to define the three-dimensional structure of the molecule and its complexes with biological macromolecules.

Time-resolved fluorescence spectroscopy and other advanced optical techniques can be used to study the excited-state dynamics of fluorescent derivatives of this compound. irb.hr These studies can provide insights into the local environment of the molecule and its interactions with its surroundings, which is particularly relevant for the development of sensors and imaging agents. The tautomerism of the imidazo[4,5-c]pyridine ring system is another area that can be investigated using advanced spectroscopic and computational methods. researchgate.netnih.gov

Expanding the Scope of Applications in Emerging Materials Science and Nanotechnology

The unique electronic and photophysical properties of the imidazo[4,5-c]pyridine scaffold suggest that this compound and its derivatives could find applications in emerging areas of materials science and nanotechnology. numberanalytics.com The bromo-substituent provides a convenient point for polymerization or attachment to surfaces and nanoparticles. acs.org

The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) based on imidazo[4,5-c]pyridine-containing materials is a promising research direction. mdpi.com The ability to tune the electronic properties of the core through substitution at the 2-position makes these compounds attractive for creating materials with tailored optoelectronic characteristics.

In the realm of nanotechnology, this compound could be used as a building block for the synthesis of functionalized nanoparticles and quantum dots. These nanomaterials could have applications in areas such as bioimaging, drug delivery, and catalysis. The potential for these compounds to act as corrosion inhibitors for metals has also been explored, opening another avenue in materials protection. najah.edu

Q & A

Q. What are the key synthetic routes for 2-Bromo-3H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of halogenated pyridine precursors. For example, 5-bromo-2,3-diaminopyridine can undergo cyclization with aldehydes (e.g., benzaldehyde) under reflux in ethanol with diiodide catalysts to form the imidazo[4,5-c]pyridine core . Alternatively, alkylation reactions using methyl iodide or allylbromide in DMF with K₂CO₃ as a base and tetra-nn-butylammonium bromide as a phase-transfer catalyst can introduce substituents . Optimizing solvent choice (e.g., DMF vs. ethanol) and catalyst loading is critical for yields >70%.

Q. How is the compound characterized structurally, and what analytical methods are recommended?

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., allyl-substituted derivatives show ~70° angles between fused rings and substituents) .
  • Vibrational spectroscopy : DFT calculations at the B3LYP/6-31G(d,p) level predict IR/Raman spectra, validated against experimental data for related imidazopyridines .
  • NMR : 1^1H and 13^13C NMR distinguish regioisomers; the bromine atom at position 2 deshields adjacent protons, shifting signals downfield .

Q. What are the physicochemical properties of this compound?

  • Molecular weight : 228.03 g/mol (calculated from formula C₆H₄BrN₃).
  • Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO).
  • Stability : Sensitive to light and moisture; store under inert atmosphere .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • DFT modeling : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity for cross-coupling reactions .
  • Docking studies : Screen against targets like iNOS or Aurora A kinase, leveraging structural data from analogs (e.g., BYK191023, an iNOS inhibitor with 86 nM IC₅₀) .
  • AM1 semi-empirical methods : Rapidly estimate thermodynamic stability of intermediates in multi-step syntheses .

Q. What strategies mitigate contradictions in reported biological activities of imidazopyridine derivatives?

  • Control for substituent effects : Positional isomerism (e.g., bromine at 2- vs. 6-position) drastically alters bioactivity .
  • Validate assay conditions : Cellular IC₅₀ values may differ from enzyme assays due to intracellular arginine levels (e.g., iNOS inhibition by BYK191023 is 40–100× less potent in cells) .
  • Cross-reference structural data : Compare crystallographic parameters (e.g., π-π stacking distances) to confirm compound integrity .

Q. How can functionalization at the bromine site expand the compound’s utility in medicinal chemistry?

  • Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts for SAR studies .
  • Nucleophilic substitution : React with amines or thiols to introduce polar groups, enhancing solubility or target affinity .
  • Click chemistry : Attach bioorthogonal tags (e.g., azides) for imaging or proteomics applications .

Methodological Notes

  • Synthetic Optimization : Use continuous flow reactors for scalable production .
  • Crystallization : Recrystallize from methanol/ethanol mixtures for high-purity single crystals .
  • Troubleshooting : If substitution reactions stall, employ microwave-assisted synthesis to accelerate kinetics .

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